molecular formula C7H9ClN2O B2773673 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile CAS No. 339097-02-8

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B2773673
CAS No.: 339097-02-8
M. Wt: 172.61
InChI Key: DJJKVSPVOUDFGM-AATRIKPKSA-N
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Description

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a chloroacetyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of chloroacetyl chloride with dimethylamine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of Chloroacetyl Chloride with Dimethylamine:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with Grignard reagents can produce substituted acrylonitriles.

Scientific Research Applications

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetyl Chloride: A simpler compound with similar reactivity but lacking the acrylonitrile and dimethylamino groups.

    3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the chloroacetyl group.

Uniqueness

2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of all three functional groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJKVSPVOUDFGM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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